molecular formula C5H8BrNO3 B1267796 (2-Bromo-Propionylamino)-Acetic Acid CAS No. 25413-03-0

(2-Bromo-Propionylamino)-Acetic Acid

Cat. No.: B1267796
CAS No.: 25413-03-0
M. Wt: 210.03 g/mol
InChI Key: WNPRTSMRNZDFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-Propionylamino)-Acetic Acid is an organic compound that contains both bromine and amino functional groups It is a derivative of propionic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and an amino group is attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-Propionylamino)-Acetic Acid typically involves the bromination of propionic acid followed by the introduction of the amino group. One common method is:

    Bromination of Propionic Acid: Propionic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide to yield 2-bromopropionic acid.

    Amination: The 2-bromopropionic acid is then reacted with ammonia or an amine to introduce the amino group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydroxy Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: Resulting from oxidation and reduction reactions, respectively.

    Imines and Amides: Produced through condensation reactions with carbonyl compounds.

Scientific Research Applications

(2-Bromo-Propionylamino)-Acetic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Bromo-Propionylamino)-Acetic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromopropionic Acid: Similar structure but lacks the amino group.

    2-Bromo-2-Methylpropionic Acid: Contains a methyl group instead of an amino group.

    2-Bromobutyric Acid: Has an additional carbon in the chain compared to (2-Bromo-Propionylamino)-Acetic Acid.

Uniqueness: this compound is unique due to the presence of both bromine and amino functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-(2-bromopropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPRTSMRNZDFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25413-03-0
Record name NSC163101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D,L-2-BROMOPROPIONYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-Propionylamino)-Acetic Acid
Reactant of Route 2
Reactant of Route 2
(2-Bromo-Propionylamino)-Acetic Acid
Reactant of Route 3
Reactant of Route 3
(2-Bromo-Propionylamino)-Acetic Acid
Reactant of Route 4
Reactant of Route 4
(2-Bromo-Propionylamino)-Acetic Acid
Reactant of Route 5
Reactant of Route 5
(2-Bromo-Propionylamino)-Acetic Acid
Reactant of Route 6
Reactant of Route 6
(2-Bromo-Propionylamino)-Acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.